molecular formula C7H5BF2O3 B1630755 2,4-Difluoro-3-formylphenylboronic acid CAS No. 870718-06-2

2,4-Difluoro-3-formylphenylboronic acid

Cat. No.: B1630755
CAS No.: 870718-06-2
M. Wt: 185.92 g/mol
InChI Key: PVAWONNALJEQJH-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-formylphenylboronic acid is an organoboron compound with the molecular formula C7H5BF2O3 It is characterized by the presence of two fluorine atoms, a formyl group, and a boronic acid group attached to a benzene ring

Biochemical Analysis

Biochemical Properties

2,4-Difluoro-3-formylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the field of glycoproteomics. It is known for its ability to form reversible covalent bonds with diols, which are commonly found in sugars and glycoproteins. This property makes it an effective tool for the extraction, separation, and enrichment of glycoproteins . The compound interacts with enzymes and proteins that have diol-containing structures, facilitating the study of glycoprotein functions and interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by interacting with cell surface glycoproteins, which play a role in cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to bind to glycoproteins can modulate signaling pathways, leading to changes in gene expression and metabolic activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with diol groups in biomolecules. This interaction can inhibit or activate enzymes by altering their structure and function. Additionally, the compound can influence gene expression by binding to glycoproteins involved in transcriptional regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular processes, although the exact nature of these effects can vary.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively modulate glycoprotein functions without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions . Threshold effects are also noted, where a specific dosage level is required to achieve the desired biochemical effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by binding to key enzymes involved in metabolic processes. This interaction can lead to changes in the overall metabolic profile of cells, influencing various biochemical pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can affect its overall activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The localization of the compound within the cell can impact its activity and function, making it a valuable tool for studying subcellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Difluoro-3-formylphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 2,4-difluorobenzaldehyde using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-formylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Difluoro-3-formylphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorophenylboronic acid
  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid

Uniqueness

2,4-Difluoro-3-formylphenylboronic acid is unique due to the presence of both fluorine atoms and a formyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it a versatile compound in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

(2,4-difluoro-3-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF2O3/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAWONNALJEQJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)C=O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391098
Record name 2,4-Difluoro-3-formylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870718-06-2
Record name (2,4-Difluoro-3-formylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870718-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluoro-3-formylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Difluoro-3-formylphenylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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